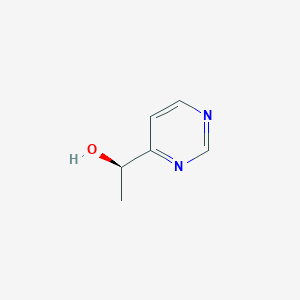
Ethyl 3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate is a heterocyclic compound that contains both thiazole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Vorbereitungsmethoden
The synthesis of Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate typically involves the reaction of 2-aminothiazole with ethyl pyrazine-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .
Analyse Chemischer Reaktionen
Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrazine rings, often using reagents like halides or amines under basic conditions
Wissenschaftliche Forschungsanwendungen
Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development, particularly in anticancer and antimicrobial research.
Medicine: Due to its potential therapeutic properties, it is studied for its efficacy in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and bacteria. For example, it may inhibit kinases or other signaling molecules involved in cell growth and division .
Vergleich Mit ähnlichen Verbindungen
Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate can be compared with other similar compounds, such as:
2-Aminothiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities, including anticancer and antimicrobial properties.
Pyrazine derivatives: Compounds containing the pyrazine ring also show a range of biological activities and are used in drug development.
Thiazole-pyrazine hybrids:
Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate stands out due to its specific combination of thiazole and pyrazine rings, which contribute to its unique chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10N4O2S |
|---|---|
Molekulargewicht |
250.28 g/mol |
IUPAC-Name |
ethyl 3-(2-amino-1,3-thiazol-5-yl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H10N4O2S/c1-2-16-9(15)8-7(12-3-4-13-8)6-5-14-10(11)17-6/h3-5H,2H2,1H3,(H2,11,14) |
InChI-Schlüssel |
ZWVBFBAVAKWAQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC=CN=C1C2=CN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-Benzylidenebicyclo[2.2.2]octan-2-one](/img/structure/B13095691.png)

![2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13095695.png)



![3-Methylimidazo[1,2-A]pyrazine](/img/structure/B13095714.png)


![4-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095743.png)



